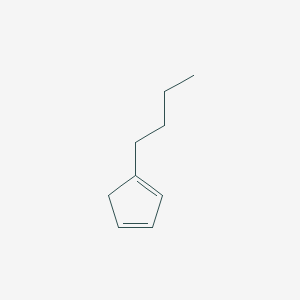
n-Butyl cyclopentadiene
Descripción general
Descripción
N-Butyl cyclopentadiene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1.1 Diels-Alder Reactions
n-Butyl cyclopentadiene can participate in Diels-Alder reactions, which are pivotal in organic synthesis for constructing complex cyclic structures. The compound acts as a diene, reacting with various dienophiles to form adducts that serve as intermediates in the synthesis of pharmaceuticals and natural products.
Case Study:
In one study, this compound was used to synthesize a series of substituted cyclohexenes through Diels-Alder reactions with acrylates. The reaction yielded high selectivity and efficiency, demonstrating the utility of this compound in generating valuable chemical scaffolds .
Catalyst Precursors
2.1 Cyclopentadienyl Complexes
this compound is a precursor for the synthesis of cyclopentadienyl metal complexes, which are crucial in catalysis. These complexes exhibit unique catalytic properties due to their ability to stabilize various oxidation states of metals.
Table 1: Common Metal Complexes Derived from this compound
| Metal | Complex Type | Application |
|---|---|---|
| Zirconium | Cyclopentadienyl zirconium | Catalysts for polymerization |
| Titanium | Cyclopentadienyl titanium | Catalysts for olefin polymerization |
| Iron | Cyclopentadienyl iron | Catalysts in organic transformations |
Materials Science
3.1 Polymerization
this compound can be utilized in the production of specialty polymers through copolymerization processes. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.
Case Study:
Research has shown that polymers synthesized from this compound exhibit improved tensile strength and elasticity compared to traditional polymers. This application is particularly relevant in the development of advanced materials for automotive and aerospace industries .
Pharmaceutical Applications
4.1 Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its derivatives have been explored for their potential bioactivity against various diseases.
Table 2: Bioactive Derivatives of this compound
| Compound Name | Target Disease | Activity |
|---|---|---|
| 1-Methyl-3-n-butylcyclopentadiene | Cancer | Antitumor activity |
| 2-Substituted derivatives | Inflammation | Anti-inflammatory properties |
Environmental Applications
5.1 Green Chemistry
this compound has been investigated as a solvent and reagent in green chemistry applications due to its relatively low toxicity and environmental impact compared to traditional solvents.
Case Study:
A study demonstrated the use of this compound in solvent-free reactions, leading to reduced waste generation and improved reaction yields in organic syntheses .
Análisis De Reacciones Químicas
Metallocene Catalyst Formation
n-Butyl cyclopentadiene is a precursor in the synthesis of metallocene catalysts, which are widely used in olefin polymerization. The reaction involves deprotonation with strong bases like n-butyllithium (n-BuLi) to form lithium cyclopentadienide intermediates. These intermediates coordinate to transition metals (e.g., Ti, Zr) to form active polymerization catalysts .
Example Reaction:
Key Findings:
-
Unbridged metallocenes with n-alkyl substituents (≥ propyl) exhibit enhanced polymerization activity ("propyl effect") due to electronic stabilization of the active metal center .
-
Steric bulk from the n-butyl group reduces catalyst deactivation via agglomeration .
Diels-Alder Reactions
The cyclopentadienyl moiety in this compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides, nitroalkenes). The n-butyl group influences regioselectivity and transition-state geometry .
Reaction Parameters:
Mechanistic Insights:
-
Solvent Effects: In polar solvents (e.g., THF), zwitterionic intermediates form, leading to stepwise pathways. Nonpolar solvents favor concerted mechanisms .
-
Steric Effects: The n-butyl group induces "π-facial selectivity" by puckering the cyclopentadiene ring, directing syn or anti adduct formation .
Isomerization and Stability
This compound undergoes thermal isomerization and dimerization under elevated temperatures (120–140°C) .
Key Observations:
-
Heating in inert atmospheres (N₂) converts kinetic isomers (1,2- or 1,3-substituted) to the thermodynamically stable 1,4-isomer .
-
Prolonged heating (>160°C) leads to retro-Diels-Alder cleavage, releasing cyclopentadiene and butylene .
Thermal Stability Data:
| Temperature (°C) | Reaction | Half-Life |
|---|---|---|
| 120 | Isomerization (1,2 → 1,4) | 5 min |
| 160 | Retro-Diels-Alder Cleavage | <1 min |
Grignard and Organometallic Reactions
This compound reacts with Grignard reagents (e.g., RMgX) to form substituted cyclopentadienylmagnesium intermediates, useful in synthesizing organometallic complexes .
Example:
Propiedades
Número CAS |
62247-87-4 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3 |
Clave InChI |
FTFYDDRPCCMKBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














